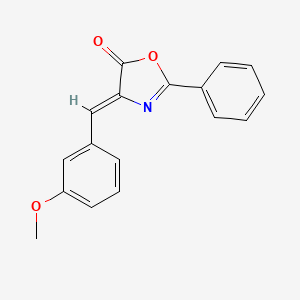
4-(4-Phenylazo-phenylcarbamoyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenylazo-phenylcarbamoyl)-butyric acid is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors The compound has a molecular formula of C16H15N3O3 and a molecular weight of 29731 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylazo-phenylcarbamoyl)-butyric acid typically involves the diazotization of aniline followed by coupling with phenol. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the azo bond. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with phenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under controlled conditions. The use of automated systems ensures consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Phenylazo-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-(4-Phenylazo-phenylcarbamoyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mécanisme D'action
The mechanism of action of 4-(4-Phenylazo-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azo group can undergo reduction to form aromatic amines, which may interact with biological molecules and disrupt their normal function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylazophenol: Another azo compound with similar structural features but different functional groups.
4-(4-Phenylazo-phenylcarbamoyl)-acrylic acid: A structurally related compound with an acrylic acid moiety.
Uniqueness
4-(4-Phenylazo-phenylcarbamoyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyric acid moiety differentiates it from other similar compounds and may influence its solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
329003-18-1 |
|---|---|
Formule moléculaire |
C17H17N3O3 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
5-oxo-5-(4-phenyldiazenylanilino)pentanoic acid |
InChI |
InChI=1S/C17H17N3O3/c21-16(7-4-8-17(22)23)18-13-9-11-15(12-10-13)20-19-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,18,21)(H,22,23) |
Clé InChI |
PHOIXZQJCRTLDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate](/img/structure/B11695096.png)
![3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11695100.png)

![2,2'-{Benzene-1,4-diylbis[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methanediyl]}bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B11695111.png)





![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)

![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)


